

Application Notes and Protocols for Johnson Matthey Hydrogenation Catalysts

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-methylpiperidine-3-carboxylate*

Cat. No.: B575681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Johnson Matthey's diverse portfolio of hydrogenation catalysts. The information is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate catalyst and developing robust procedures for a range of chemical transformations critical to pharmaceutical and fine chemical synthesis.

Introduction to Johnson Matthey Hydrogenation Catalysts

Johnson Matthey offers a comprehensive range of hydrogenation catalysts, including precious metal catalysts (PMC) on various supports, as well as base metal catalysts like Sponge Metal™ and PRICAT™. These catalysts are designed for high activity, selectivity, and stability across a wide array of applications, from the reduction of simple functional groups to complex, multi-step syntheses.

Key Catalyst Families:

- **Palladium Catalysts:** Widely used for hydrogenolysis (e.g., debenzylation), hydrogenation of alkenes and alkynes, and the reduction of nitro groups. Johnson Matthey provides a variety

of palladium on carbon (Pd/C) catalysts with different metal loadings and particle sizes to optimize reactions.

- **Platinum Catalysts:** Effective for the hydrogenation of aromatic rings and the reduction of nitro compounds, particularly where chemoselectivity is a concern. They are also used in reductive amination reactions.
- **Ruthenium Catalysts:** The preferred choice for the hydrogenation of aromatic rings, especially when avoiding hydrogenolysis of C-O or C-N bonds is critical. They are also highly effective for the reduction of aliphatic ketones and aldehydes.
- **Rhodium Catalysts:** Exhibit high activity for the hydrogenation of aromatic and olefinic groups, often under milder conditions than other metals.
- **Sponge Metal™ Catalysts:** These are primarily nickel-based catalysts, also available with cobalt, and are highly effective for a variety of hydrogenations, including the reduction of nitriles, aldehydes, and ketones, as well as in reductive amination. Johnson Matthey also offers amine-encapsulated SPONGE METAL™ catalysts for specific amine reduction chemistries.

Catalyst Selection and Application Guide

Choosing the optimal catalyst is crucial for a successful hydrogenation. The following diagram provides a general guide for selecting a Johnson Matthey catalyst based on the target functional group transformation.

- To cite this document: BenchChem. [Application Notes and Protocols for Johnson Matthey Hydrogenation Catalysts]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b575681#johnson-matthey-hydrogenation-catalysts\]](https://www.benchchem.com/product/b575681#johnson-matthey-hydrogenation-catalysts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com